molecular formula C10H13N3O2 B5526102 2-(Pyrimidin-2-yloxy)-1-(pyrrolidin-1-yl)ethanone

2-(Pyrimidin-2-yloxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B5526102
M. Wt: 207.23 g/mol
InChI Key: KOZMYKYVYRNTFS-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yloxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrimidine ring attached to an ethanone moiety via an oxy linkage, with a pyrrolidine ring attached to the ethanone

Scientific Research Applications

2-(Pyrimidin-2-yloxy)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its unique structure allows for the design of molecules with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool for synthetic chemists.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of “2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine” in the context of adsorption involves its critical involvement of C=O and C–O functional groups . Kinetic assessments suggested that the rare earth ions’ adsorption onto the gels could be characterized by uniform or non-uniform monolayer surface adsorption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yloxy)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of Pyrimidin-2-yloxy Intermediate: The pyrimidine ring is functionalized to introduce an oxy group at the 2-position. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

    Coupling with Ethanone Moiety: The pyrimidin-2-yloxy intermediate is then coupled with an ethanone derivative under suitable conditions to form the desired compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.

    Introduction of Pyrrolidine Ring: The final step involves the introduction of the pyrrolidine ring to the ethanone moiety. This can be achieved through nucleophilic substitution or addition reactions using pyrrolidine and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yloxy)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

    Addition: Addition reactions can be used to modify the double bonds or other reactive sites within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Addition: Reagents like hydrogen gas (for hydrogenation) or halogens (for halogenation) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrimidin-2-yloxy)-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(Pyrimidin-2-yloxy)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-(Pyrimidin-2-yloxy)-1-(azetidin-1-yl)ethanone: Similar structure but with an azetidine ring instead of a pyrrolidine ring.

Uniqueness

2-(Pyrimidin-2-yloxy)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. The combination of the pyrimidine and pyrrolidine rings in the same molecule allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-pyrimidin-2-yloxy-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-9(13-6-1-2-7-13)8-15-10-11-4-3-5-12-10/h3-5H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZMYKYVYRNTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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